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Compound of Interest

Compound Name:
Ethyl 3-amino-2-methylbut-2-

enoate

Cat. No.: B578266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-
amino-2-methylbut-2-enoate (CAS No. 14369-90-5), a versatile building block in organic

synthesis. This document outlines the key spectroscopic characteristics, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the

identification and characterization of this compound. Detailed experimental protocols and visual

workflows are provided to support researchers in their laboratory practices.

Spectroscopic Data Summary
The structural elucidation of Ethyl 3-amino-2-methylbut-2-enoate is supported by the

following spectral data, which have been compiled and organized for clarity and comparative

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. The ¹H and ¹³C NMR data for Ethyl 3-amino-2-methylbut-2-enoate are presented

below.

Table 1: ¹H NMR Spectral Data of Ethyl 3-amino-2-methylbut-2-enoate[1]
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

6.32 broad s 2H - NH₂

4.16 q 2H 7.1 O-CH₂-CH₃

1.97 s 3H - =C-CH₃

1.78 s 3H - C(CH₃)=

1.30 t 3H 7.1 O-CH₂-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of Ethyl 3-amino-2-methylbut-2-enoate[1]

Chemical Shift (δ, ppm) Assignment

171.1 C=O

156.5 C-NH₂

89.2 =C(CH₃)

59.2 O-CH₂-CH₃

21.5 =C-CH₃

14.9 O-CH₂-CH₃

12.7 C(CH₃)=

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for Ethyl 3-amino-2-methylbut-2-enoate are

summarized below, based on typical frequencies for its functional groups.
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Table 3: Characteristic IR Absorption Bands for Ethyl 3-amino-2-methylbut-2-enoate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3400-3200 Medium, Broad N-H Stretching

~2980-2850 Medium C-H (sp³) Stretching

~1710-1680 Strong
C=O (Ester,

conjugated)
Stretching

~1650-1600 Strong C=C Stretching

~1600-1500 Medium N-H Bending

~1250-1150 Strong C-O (Ester) Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 3-amino-2-methylbut-2-enoate[2]

m/z Ion

144.1 [M+H]⁺

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Ethyl 3-amino-2-
methylbut-2-enoate and the acquisition of its spectral data.

Synthesis of Ethyl 3-amino-2-methylbut-2-enoate[1]
Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in ammonium hydroxide

(NH₄OH, 50 mL) and stirred at 20 °C for 72 hours. The resulting precipitate was filtered,

washed several times with ice-cold water, and then recrystallized from hexane to yield the pure

product as colorless crystals.
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NMR Spectroscopy Protocol
Sample Preparation: A small amount of the sample (5-10 mg) was dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. For ¹H

NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C

NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C

isotope.

IR Spectroscopy Protocol
Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr)

plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g.,

dichloromethane). A drop of this solution was applied to the surface of a KBR plate, and the

solvent was allowed to evaporate, leaving a thin, even film of the compound.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background

spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation: The sample was dissolved in a suitable volatile solvent, such as methanol

or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectral analysis was performed using a mass spectrometer equipped

with an electrospray ionization (ESI) source. The sample solution was introduced into the ion

source via direct infusion or through a liquid chromatography system. The mass spectrum was

acquired in positive ion mode, scanning a mass-to-charge (m/z) range that included the

expected molecular weight of the compound.

Visual Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental

and logical workflows.
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[M+H]+ 
 m/z = 144

[M - CH3]+ 
 m/z = 129

- •CH3

[M - C2H5O]+ 
 m/z = 99

- •OC2H5

[M - C=O]+ 
 m/z = 116

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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